molecular formula C36H69O4- B1260388 12-Octadecanoyloxy-octadecanoate

12-Octadecanoyloxy-octadecanoate

Cat. No. B1260388
M. Wt: 565.9 g/mol
InChI Key: HCUIHIKPUYHKSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

12-(octadecanoyloxy)octadecanoate is a monocarboxylic acid anion that is the conjugate base of 12-(octadecanoyloxy)octadecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 12-(octadecanoyloxy)octadecanoic acid.

Scientific Research Applications

Organogel Research and Applications

12-Octadecanoyloxy-octadecanoate, along with its structural analogs, has been studied for its organogelation properties. Research conducted by Wright and Marangoni (2011) highlights the use of hydroxylated fatty acids like ricinelaidic acid (a derivative of 12-Hydroxy Stearic Acid) in gelling triacylglycerol-based vegetable oils. This organogelation process is influenced by factors such as temperature, concentration, and oil purity. Such organogels have practical applications in cosmetics, lubricating greases, and coatings due to their ability to form long, rigid fibers through hydrogen bonding, contributing to their gel-like structure and stability (Wright & Marangoni, 2011).

Polymerization and Copolymerization

The radical polymerization of 12-Octadecanoyloxy-octadecanoate derivatives has been explored, as in the study by Seno, Fukui, and Sato (2001), where the kinetics and mechanisms of polymerization were examined. This research contributes to the understanding of how such compounds can be polymerized and potentially used in creating new polymeric materials, which could have applications in various industrial sectors, including materials science and engineering (Seno, Fukui, & Sato, 2001).

Thermal Properties and Applications in Phase Change Materials

The study of the thermal conductivity of octadecanoic acid, a closely related compound, provides insights into the thermal transport properties of such fatty acids when used as phase change materials (PCMs) for heat storage. Zou, Qiu, Feng, and Zhang (2019) conducted molecular dynamics studies to understand the size-dependent thermal conductivity of octadecanoic acid in various forms, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage applications (Zou, Qiu, Feng, & Zhang, 2019).

Biolubricant Development

Research on the modification of oleic acid-based triester derivatives, as outlined by Salih, Salimon, and Yousif (2012), showcases the potential of 12-Octadecanoyloxy-octadecanoate and its derivatives in developing synthetic biolubricant basestocks. These derivatives exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluid applications in varying temperature conditions (Salih, Salimon, & Yousif, 2012).

properties

Product Name

12-Octadecanoyloxy-octadecanoate

Molecular Formula

C36H69O4-

Molecular Weight

565.9 g/mol

IUPAC Name

12-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1

InChI Key

HCUIHIKPUYHKSQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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